molecular formula C7H6F4N2O B14069549 1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine

1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14069549
M. Wt: 210.13 g/mol
InChI Key: AVZHCJMHZNIYIN-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6F4N2O. It is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with fluoro and trifluoromethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-fluoro-6-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its hydrazine and substituted phenyl groups. These interactions can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine
  • 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)hydrazine
  • 1-(2-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine

Uniqueness

1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine is unique due to the specific positioning of the fluoro and trifluoromethoxy groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H6F4N2O

Molecular Weight

210.13 g/mol

IUPAC Name

[2-fluoro-6-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2O/c8-4-2-1-3-5(6(4)13-12)14-7(9,10)11/h1-3,13H,12H2

InChI Key

AVZHCJMHZNIYIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)NN)OC(F)(F)F

Origin of Product

United States

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